Methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate
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Overview
Description
Shizukaol D is a dimeric sesquiterpene isolated from plants of the Chloranthus genus, such as Chloranthus serratus and Chloranthus japonicus . This natural compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of liver cancer and metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Shizukaol D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the plant material using solvents, followed by purification through techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there are no widely established industrial production methods for Shizukaol D. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Shizukaol D undergoes various chemical reactions, including oxidation and peroxidation. These reactions can lead to the formation of different dimeric sesquiterpene derivatives .
Common Reagents and Conditions
Common reagents used in the reactions involving Shizukaol D include oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from the reactions of Shizukaol D include peroxidized chlorahololide-type dimers, which have shown enhanced anti-inflammatory activity compared to the original compound .
Scientific Research Applications
Chemistry: As a natural product, Shizukaol D serves as a model compound for studying sesquiterpene dimers and their chemical properties
Medicine: Shizukaol D has demonstrated significant anti-cancer properties, particularly against liver cancer cells. Additionally, it has been shown to activate AMP-activated protein kinase (AMPK), leading to reduced lipid content in hepatic cells.
Industry: While its industrial applications are still under exploration, Shizukaol D’s potential as a therapeutic agent makes it a compound of interest for pharmaceutical development
Mechanism of Action
Shizukaol D exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Shizukaol D is part of a family of sesquiterpene dimers, which includes other compounds such as Shizukaol A and Shizukaol E . Compared to its analogs, Shizukaol D has shown unique biological activities, particularly in its ability to modulate the Wnt signaling pathway and activate AMPK . These properties make it a promising candidate for further research and potential therapeutic applications.
Properties
Molecular Formula |
C33H38O9 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
methyl 2-[9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate |
InChI |
InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3 |
InChI Key |
UEHIWILSQZCXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC |
Origin of Product |
United States |
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